[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable aldehyde or ketone, followed by reduction to form the desired pyrrolidine derivative . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like copper (II) salts .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of biocatalysts. These methods aim to reduce the cost and environmental impact of the synthesis while maintaining high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol exerts its effects involves its interaction with specific molecular targets. These interactions often depend on the compound’s stereochemistry, which allows it to bind selectively to enzymes or receptors. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- [(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine]
- [(2S,4S,5R)-2-Isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine-2,4-dicarboxylic acid]
Uniqueness
[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in the development of pharmaceuticals and other fine chemicals .
Properties
CAS No. |
648419-86-7 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(hydroxymethyl)-5-methyl-2-phenylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-13(9-16)7-11(8-15)12(14-13)10-5-3-2-4-6-10/h2-6,11-12,14-16H,7-9H2,1H3/t11-,12+,13+/m1/s1 |
InChI Key |
PMQNUBUKVXLMBS-AGIUHOORSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H](N1)C2=CC=CC=C2)CO)CO |
Canonical SMILES |
CC1(CC(C(N1)C2=CC=CC=C2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.